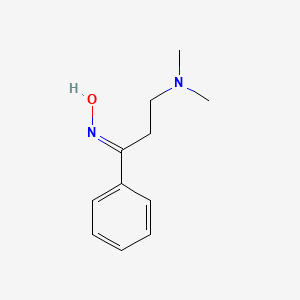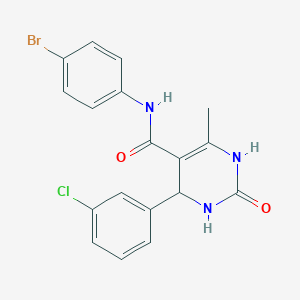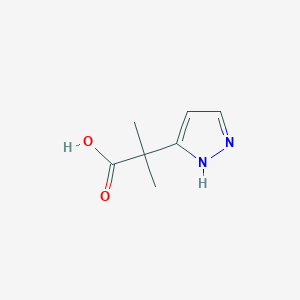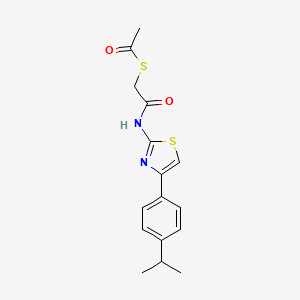![molecular formula C23H27N3O6S B2578669 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide CAS No. 897611-26-6](/img/structure/B2578669.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide” is a complex organic molecule. It contains a benzodioxole group, a methoxyphenyl group, and a piperazine group, all connected by various functional groups .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific structural data for this compound is not available in the searched resources .Scientific Research Applications
Synthesis and Chemical Properties
Research in the synthesis and chemical properties of related compounds focuses on developing new methodologies for creating complex molecules. For example, the work by Abu‐Hashem et al. (2020) explores the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the broad spectrum of chemical synthesis and potential applications in medicinal chemistry, such as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of antimicrobial and antioxidant activities of compounds are a significant area of research. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, demonstrating how structural modifications of chemical compounds can lead to potential antimicrobial agents. This research highlights the importance of chemical synthesis in developing new drugs and treatments (Bektaş et al., 2007).
Material Science Applications
In the field of material sciences, compounds with complex structures are used to modify and improve the properties of materials. For instance, Deepa et al. (2018) discussed the synthesis and electrochemical properties of blend membranes incorporating piperazine derivatives for proton exchange membrane fuel cells, indicating the role of organic chemistry in advancing energy technologies (Deepa et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-30-20-5-3-2-4-19(20)25-11-13-26(14-12-25)33(28,29)15-10-24-23(27)9-7-18-6-8-21-22(16-18)32-17-31-21/h2-9,16H,10-15,17H2,1H3,(H,24,27)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTDWDGMYZLGMH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one](/img/structure/B2578587.png)
![2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2578590.png)
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![2-[[1-(Cyclobutylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2578593.png)


![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)


![4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2578604.png)

![2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578607.png)